N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative characterized by:
- A 4-fluorophenyl substituent at position 5 of the 1,2,4-triazole ring.
- A 4-amino group at position 4 of the triazole.
- A 2-methoxy-5-acetylamino phenyl group attached to the acetamide moiety.
Properties
Molecular Formula |
C19H19FN6O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19FN6O3S/c1-11(27)22-14-7-8-16(29-2)15(9-14)23-17(28)10-30-19-25-24-18(26(19)21)12-3-5-13(20)6-4-12/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
PRSYXUZKAIVKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using methoxyphenyl halides and suitable catalysts.
Acetylation: The acetylamino group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the triazole intermediate with the acetylamino-methoxyphenyl intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by substituent modifications in analogous structures. Key comparisons are summarized below:
Key Observations:
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers balanced electronegativity and metabolic resistance compared to the 4-chlorophenyl in , which increases lipophilicity but may reduce solubility .
- Methoxy Modifications : Trimethoxy substituents () enhance polarity but may limit membrane permeability, whereas the target’s single methoxy group balances hydrophobicity .
Anti-Inflammatory Potential:
- Compounds with 4-amino-triazole cores and fluorophenyl/acetamide side chains exhibit anti-exudative activity in preclinical models. For example, derivatives with 4-fluorophenyl groups (like the target) showed 60–70% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium .
- Chlorophenyl analogs () demonstrated slightly lower efficacy (~50–55% inhibition), suggesting fluorine’s superior electronic effects in modulating inflammation pathways .
Antimicrobial Activity:
Biological Activity
The compound N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetylamino group
- A methoxyphenyl moiety
- A triazole ring with an amino group
- A sulfanyl acetamide linkage
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 18 | |
| Compound B | S. aureus | 20 | |
| Compound C | P. aeruginosa | 15 |
Anticancer Activity
The anticancer potential of similar compounds has been explored through various in vitro assays. For example, a study highlighted the effectiveness of specific triazole derivatives against breast cancer cell lines, showing promising IC50 values.
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MDA-MB-231 | 3.3 | |
| Compound E | HEK293T | 34.71 | |
| Compound F | SK-OV-3 | 42.67 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Triazole compounds often inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate into DNA or RNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound showed significant activity against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to measure inhibition zones and confirmed the compound's potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Screening
A multicenter study focused on screening a library of triazole derivatives identified this compound as a potent inhibitor in breast cancer models. The compound was tested on multicellular spheroids to assess its efficacy in mimicking in vivo conditions, yielding promising results that warrant further investigation.
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including coupling of the acetylamino-methoxyphenyl moiety with the 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol group. Key challenges include:
- Side reactions : Competing sulfhydryl oxidation or undesired substitutions. Use inert atmospheres (N₂/Ar) and controlled pH to minimize oxidation .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to polar byproducts. Solvent systems like ethyl acetate/hexane (3:7) or methanol/dichloromethane gradients are recommended .
- Yield optimization : Adjusting reaction temperature (60–80°C for thioether bond formation) and stoichiometric ratios (1.2:1 thiol:acetamide) improves yields to ~65–75% .
Structural Characterization
Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ 3.8–4.0 ppm), acetamide carbonyl (δ 168–170 ppm), and triazole protons (δ 8.1–8.3 ppm). Aromatic protons from the 4-fluorophenyl group appear as doublets (J ≈ 8–9 Hz) .
- IR Spectroscopy : Confirm sulfanyl (C–S) stretch at ~650–700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z ~528.12 for C₂₀H₁₉FN₆O₃S) .
Biological Activity Screening
Q. Q3. How should researchers design in vitro assays to evaluate this compound’s antimicrobial or anticancer potential?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL suggest potency .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM indicate strong cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Triazole-specific activity : Compare with analogs lacking the 4-fluorophenyl group to isolate structural contributions .
Advanced Mechanistic Studies
Q. Q4. What methodologies are suitable for investigating the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) to measure competitive/non-competitive inhibition. Calculate Kᵢ values .
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2 or topoisomerase II). The 4-fluorophenyl group often enhances π-π stacking in active sites .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) with confocal microscopy to track intracellular localization .
Structure-Activity Relationship (SAR) Analysis
Q. Q5. How can SAR studies be designed to optimize bioactivity while minimizing toxicity?
- Substitution libraries : Synthesize derivatives with halogens (Cl, Br), alkyl chains, or heterocycles (e.g., pyridine) at the triazole or phenyl positions .
- Toxicity profiling : Use hemolysis assays (RBC lysis) and hepatocyte viability (HepG2 cells). Correlate logP values (calculated via ChemDraw) with cytotoxicity; logP >3 often increases membrane disruption .
- In vivo validation : Prioritize compounds with therapeutic indices (LD₅₀/IC₅₀) >10 in rodent models .
Pharmacokinetic Profiling
Q. Q6. What strategies improve the compound’s metabolic stability and bioavailability?
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance intestinal absorption .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots. The 4-fluorophenyl group reduces oxidation compared to unsubstituted analogs .
- Plasma protein binding : Equilibrium dialysis to measure % bound (>90% suggests limited free fraction). Modify sulfanyl groups to reduce albumin affinity .
Data Contradictions and Reproducibility
Q. Q7. How should researchers address discrepancies in reported biological activities across studies?
- Source validation : Cross-check purity (HPLC ≥95%) and storage conditions (desiccated, −20°C). Degradation products (e.g., sulfoxide) may confound results .
- Assay standardization : Replicate experiments using identical cell lines (ATCC-verified) and culture media. For example, MCF-7 activity varies with serum concentration .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey’s test) to identify outlier studies .
Computational Modeling
Q. Q8. Which computational approaches best predict this compound’s interaction with novel biological targets?
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns (GROMACS/AMBER). The triazole ring shows stable H-bonding with kinase ATP pockets .
- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The sulfanyl group’s charge density influences redox activity .
- Machine learning : Train models (e.g., Random Forest) on PubChem BioAssay data to predict off-target effects .
Analytical Method Development
Q. Q9. How can researchers develop robust HPLC/LC-MS methods for quantifying this compound in biological matrices?
- Column selection : C18 columns (5 µm, 150 mm) with mobile phases of 0.1% formic acid in acetonitrile/water (gradient: 20–80% ACN over 15 min) .
- Detection : UV at 254 nm (for aromatic groups) or MRM transitions (LC-MS/MS) for enhanced specificity in plasma/serum .
- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (>85%) .
Advanced Applications in Drug Development
Q. Q10. What preclinical models are suitable for evaluating this compound’s efficacy and safety?
- Xenograft models : Nude mice with subcutaneous tumor implants (e.g., HCT-116 colorectal cancer). Dose at 10–25 mg/kg/day (IP/IV) for 21 days .
- Toxicokinetics : Measure Cₘₐₓ, t₁/₂, and AUC in Sprague-Dawley rats. Correlate exposure levels with histopathology findings .
- Formulation : Nanoemulsions or liposomes to improve solubility (logS ≈ −4.5). PEGylation reduces RES clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
